molecular formula C10H12N4O2 B1372667 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione CAS No. 1160263-99-9

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No. B1372667
M. Wt: 220.23 g/mol
InChI Key: LABROZRLPSCPEO-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It may also involve mechanistic studies to understand the steps and intermediates in the reaction.



Physical And Chemical Properties Analysis

This includes the study of properties such as solubility, melting point, boiling point, polarity, acidity or basicity (pKa), and reactivity.


Scientific Research Applications

Polymer Development

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione has been utilized in the development of novel polyureas and polyamides. These polymers exhibit unique properties such as high inherent viscosities, good solubility in various organic solvents, and potentially valuable photoactive properties. For instance, the reaction of this compound with diisocyanates under microwave irradiation and conventional solution polymerization techniques has led to the formation of aliphatic-aromatic polyureas with rapid polycondensation processes (Mallakpour & Rafiee, 2003). In another study, this compound was reacted with diisocyanates in the solid-state, resulting in polyureas with high yields and moderate inherent viscosities, showcasing a new method for polyurea synthesis (Mallakpour & Rafiee, 2008).

Synthesis of Photoactive Polyureas

The compound has been used to synthesize photoactive polyureas. The reaction of this compound, known as DAPTD in these studies, with n-isopropylisocyanate and subsequent polymerization with diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate, resulted in novel polyureas. These polyureas demonstrated unique properties, such as good solubility and interesting photoactive characteristics, making them of interest for various industrial applications (Mallakpour & Rafiee, 2006).

Chemical Synthesis and Reactions

The compound has also been involved in various chemical synthesis processes and reactions, leading to the formation of different chemical structures and the exploration of reaction mechanisms. For instance, its reaction with substituted indenes has been studied to understand the formation of addition products and their isomerization processes (Smonou, Orfanopoulos, & Foote, 1988). Additionally, its oxidation reactions have led to the formation of structural isomers and insights into isomerization processes upon heating (Gostevskii, Albanov, Vashchenko, & Lazareva, 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For lesser-known or newly synthesized compounds, some of this information may not be available. If you have a specific compound that is well-studied or a specific type of analysis you are interested in, I may be able to provide more detailed information.


properties

IUPAC Name

4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABROZRLPSCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653392
Record name 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

CAS RN

1160263-99-9
Record name 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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